![molecular formula C15H14Cl2N2OS B2916550 2,4-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 312941-27-8](/img/structure/B2916550.png)

2,4-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

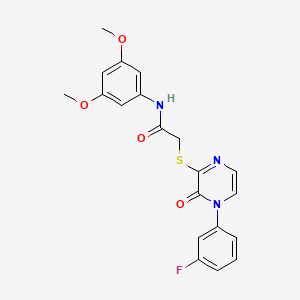

Research has shown the synthesis of novel compounds derived from similar chemical structures, emphasizing their potential biological activities. For instance, novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized, demonstrating significant analgesic and anti-inflammatory activities. These compounds are highlighted for their COX-2 selectivity, indicating their therapeutic potential in managing pain and inflammation without the side effects associated with non-selective COX inhibitors (Abu‐Hashem et al., 2020).

Anticancer Evaluation

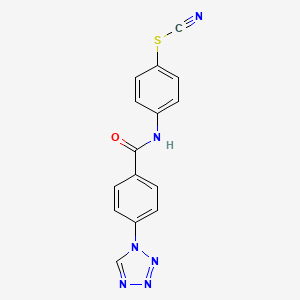

A series of substituted N-phenyl benzamides have been designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines. The study illustrates the effectiveness of these compounds in inhibiting cancer cell growth, with some derivatives showing higher anticancer activities than the reference drug, highlighting the importance of the benzamide scaffold in developing new anticancer agents (Ravinaik et al., 2021).

Antibacterial Agents

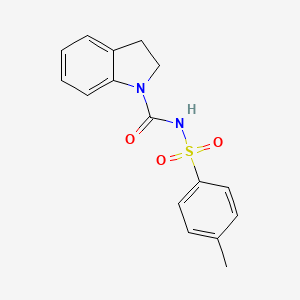

Research into benzothiazole derivatives has yielded novel compounds with promising antibacterial activity. The synthesis of these compounds involves reacting benzothiazole nuclei with substituted benzaldehydes, resulting in agents that display significant antibacterial efficacy, especially against Staphylococcus aureus and Bacillus subtilis. This work underscores the potential of such derivatives as antibacterial agents, offering new avenues for antibiotic development (Palkar et al., 2017).

Analgesic Activity

The synthesis of new pyrazoles and triazoles bearing a dibromoquinazoline moiety has been explored, with these compounds being tested for their analgesic activity. The findings suggest that such derivatives could serve as leads for the development of new pain management drugs, showcasing the versatility of the benzothiazole scaffold in medicinal chemistry (Saad et al., 2011).

Mecanismo De Acción

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of thiazole, a heterocyclic compound that has been found in many biologically active molecules . Thiazole derivatives have been known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

These could include direct binding to receptors, modulation of enzymatic activity, or interference with cellular signaling pathways .

Biochemical Pathways

Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a wide range of biochemical pathways.

Pharmacokinetics

It’s known that the physicochemical properties of a compound, such as solubility and stability, can greatly influence its pharmacokinetic profile .

Result of Action

Given the wide range of biological activities associated with thiazole derivatives, it is likely that the compound could have diverse effects at the molecular and cellular levels .

Propiedades

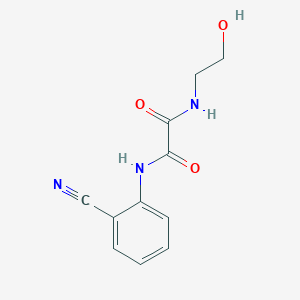

IUPAC Name |

2,4-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2OS/c1-8-2-5-12-13(6-8)21-15(18-12)19-14(20)10-4-3-9(16)7-11(10)17/h3-4,7-8H,2,5-6H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIFMKIJSUPSAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(2-Fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2916467.png)

![7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2916470.png)

![1-benzyl-7-ethyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2916485.png)

![Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2916486.png)

![1-[1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl]ethanone](/img/structure/B2916487.png)